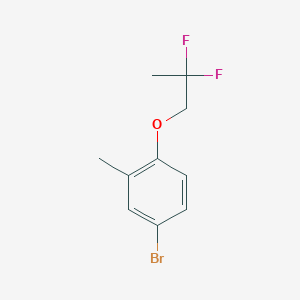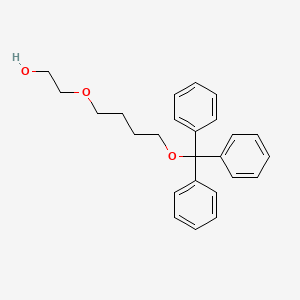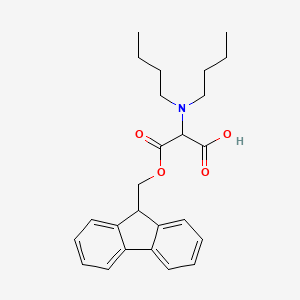![molecular formula C11H21FN2 B1485845 1-[(1R,2R)-2-fluorocyclohexyl]-1,4-diazepane CAS No. 2166255-72-5](/img/structure/B1485845.png)
1-[(1R,2R)-2-fluorocyclohexyl]-1,4-diazepane
Overview
Description
1-[(1R,2R)-2-fluorocyclohexyl]-1,4-diazepane is a chiral compound featuring a fluorinated cyclohexane ring and a diazepane moiety
Mechanism of Action
Mode of Action
Based on its chemical structure, it is plausible that it could interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1-[(1R,2R)-2-fluorocyclohexyl]-1,4-diazepane is currently unknown. Factors such as pH, temperature, and presence of other molecules could potentially affect the compound’s activity .
Preparation Methods
The synthesis of 1-[(1R,2R)-2-fluorocyclohexyl]-1,4-diazepane typically involves several key steps:
Starting Material: The synthesis begins with commercially available (1R,2R)-2-fluorocyclohexanol.
Formation of the Diazepane Ring: The cyclohexanol is converted into the corresponding amine, which is then reacted with a suitable diamine to form the diazepane ring.
Industrial Production: For large-scale production, the process may involve optimized reaction conditions, such as the use of specific catalysts and solvents to increase yield and purity.
Chemical Reactions Analysis
1-[(1R,2R)-2-fluorocyclohexyl]-1,4-diazepane undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the fluorinated carbon, using reagents like sodium azide or thiols.
Major Products: These reactions typically yield products such as alcohols, amines, and substituted derivatives.
Scientific Research Applications
1-[(1R,2R)-2-fluorocyclohexyl]-1,4-diazepane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Comparison with Similar Compounds
1-[(1R,2R)-2-fluorocyclohexyl]-1,4-diazepane can be compared to other similar compounds:
Similar Compounds: Examples include 1,2-diaminocyclohexane and its derivatives.
Properties
IUPAC Name |
1-[(1R,2R)-2-fluorocyclohexyl]-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21FN2/c12-10-4-1-2-5-11(10)14-8-3-6-13-7-9-14/h10-11,13H,1-9H2/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOJDPOBEOJIKV-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N2CCCNCC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N2CCCNCC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[(2-Hydroxyethyl)(phenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485765.png)
![1-{[Bis(2-methylpropyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485766.png)
![1-{[(3,5-Dimethylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485768.png)
![1-{[(4-Aminobutyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485769.png)
![1-{[(3-Chlorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485771.png)
![1-{[4-(2-Hydroxyethyl)piperazin-1-yl]methyl}cyclobutan-1-ol](/img/structure/B1485774.png)
![1-{[Benzyl(methyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485775.png)
![1-{[Ethyl(phenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485777.png)
![1-[(Hydroxyamino)methyl]cyclobutan-1-ol](/img/structure/B1485778.png)
![1-{[Cyclohexyl(methyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485779.png)
![1-{[(4-Chlorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485780.png)



